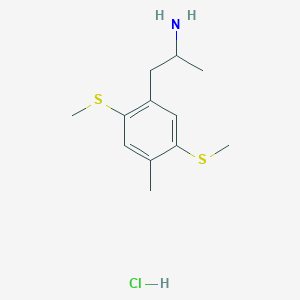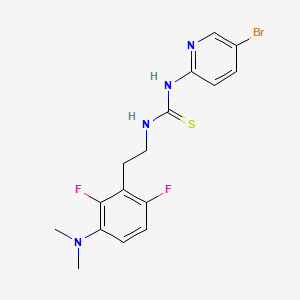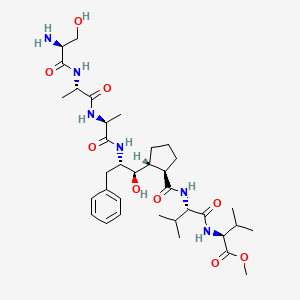
Octahydrocoumarin, trans-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydrocoumarin, trans-(-)-: is a chemical compound with the molecular formula C9H14O2 It is a derivative of coumarin, a naturally occurring compound found in many plants Octahydrocoumarin is known for its unique structure, which includes a bicyclic lactone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octahydrocoumarin typically involves the hydrogenation of coumarin. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective formation of the trans-(-)-isomer.
Industrial Production Methods: In an industrial setting, the production of octahydrocoumarin may involve continuous flow hydrogenation processes. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Octahydrocoumarin can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed are typically oxidized derivatives of the lactone ring.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced lactone derivatives.
Substitution: Substitution reactions can occur at the lactone ring, where nucleophiles such as amines or alcohols can replace hydrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions are typically derivatives of the lactone ring, which can have various functional groups attached, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octahydrocoumarin is used as a building block in organic synthesis
Biology: In biological research, octahydrocoumarin derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These compounds can serve as lead compounds for the development of new drugs.
Medicine: Octahydrocoumarin and its derivatives are investigated for their potential therapeutic applications. Research has shown that these compounds may have anti-inflammatory and antioxidant properties, making them candidates for drug development.
Industry: In the industrial sector, octahydrocoumarin is used as a fragrance ingredient in perfumes and cosmetics. Its pleasant odor and stability make it a valuable component in various consumer products.
Wirkmechanismus
The mechanism of action of octahydrocoumarin involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its functional groups. Research is ongoing to elucidate the detailed mechanisms by which octahydrocoumarin exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Coumarin: The parent compound of octahydrocoumarin, known for its fragrant properties and use in perfumes.
Hydrocoumarin: A partially hydrogenated derivative of coumarin with similar chemical properties.
Uniqueness: Octahydrocoumarin, trans-(-)-, stands out due to its fully hydrogenated bicyclic lactone structure, which imparts unique chemical properties and potential applications. Its stability and reactivity make it a valuable compound in various research and industrial fields.
Eigenschaften
CAS-Nummer |
295324-36-6 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one |
InChI |
InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2/t7-,8+/m1/s1 |
InChI-Schlüssel |
MSFLYJIWLHSQLG-SFYZADRCSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@H](C1)CCC(=O)O2 |
Kanonische SMILES |
C1CCC2C(C1)CCC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


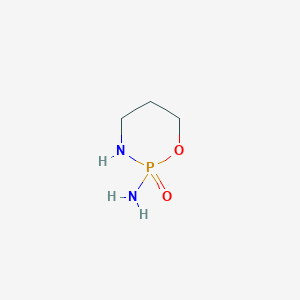
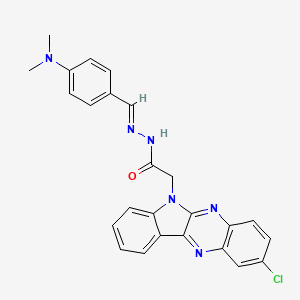
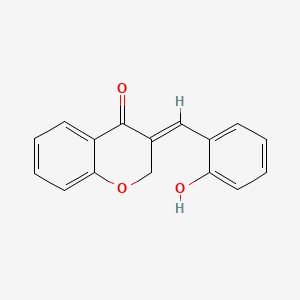


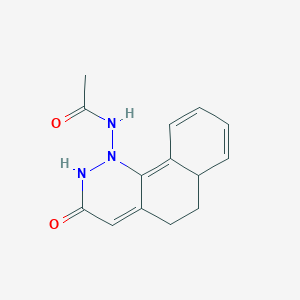
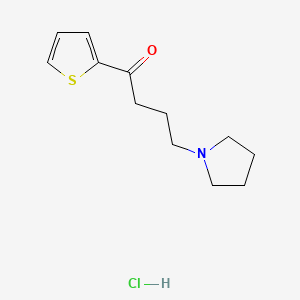
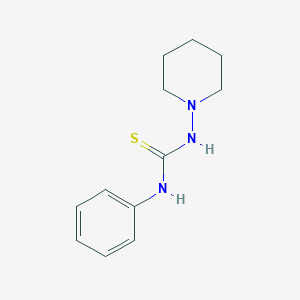

![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)

